molecular formula C8H9F2NO B1149697 2-Amino-1-(3,5-difluorophenyl)ethanol CAS No. 133562-33-1

2-Amino-1-(3,5-difluorophenyl)ethanol

Cat. No.: B1149697
CAS No.: 133562-33-1
M. Wt: 173.161
InChI Key:
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Description

2-Amino-1-(3,5-difluorophenyl)ethanol is an organic compound with the molecular formula C8H9F2NO. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanol typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3,5-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(3,5-difluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound for medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,5-dichlorophenyl)ethanol
  • 2-Amino-1-(3,5-dibromophenyl)ethanol
  • 2-Amino-1-(3,5-dimethylphenyl)ethanol

Uniqueness

2-Amino-1-(3,5-difluorophenyl)ethanol is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with biological targets. This makes it particularly valuable in drug design and development .

Properties

IUPAC Name

2-amino-1-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNICMLRARLMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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